Iron(II) acetate

Übersicht

Beschreibung

Iron(II) acetate, also known as ferrous acetate, is an inorganic compound with the chemical formula Fe(C₂H₃O₂)₂ and a molecular weight of 173.93 g/mol . It typically appears as an off-white or light brown crystalline solid or powder and is highly soluble in water, forming a light green tetrahydrate (Fe(C₂H₃O₂)₂·4H₂O) under hydrated conditions . The compound melts at 190–200°C, though its boiling point and density remain unspecified in available literature .

Vorbereitungsmethoden

Electrolytic Synthesis

Electrolytic methods have revolutionized the production of Iron(II) acetate by enabling precise control over reaction kinetics and minimizing oxidation to Iron(III) species. The process leverages anodic oxidation of pure iron in an acetic acid electrolyte, with cathodic hydrogen evolution preventing unwanted side reactions .

Mechanism and Reaction Conditions

The electrolytic cell employs a pure iron anode and a noble or iron cathode immersed in a 0.5–1 M acetic acid solution. At the anode, iron undergoes oxidation:

Simultaneously, acetic acid dissociates to release acetate ions (), which combine with to form this compound. The cathode facilitates hydrogen gas evolution:

Key parameters include:

-

Voltage : 0.5–2.2 V to optimize ion mobility without over-oxidizing Fe²⁺ .

-

Temperature : 50–60°C to enhance solubility while minimizing thermal decomposition .

-

pH : Maintained at 2.5–4.5 using excess acetic acid and complexing agents (e.g., tartrate or citrate) to stabilize Fe²⁺ .

Industrial-Scale Optimization

The patent CN103436912A details scalable configurations using alternating current (≥5000 Hz) or direct current . For example, a 1.4 V AC setup with a graphite cathode achieved 98% Faradaic efficiency, producing 12.7 g/L of this compound per hour . Table 1 summarizes experimental conditions from case studies.

Table 1: Electrolytic Synthesis Parameters and Yields

| Anode Material | Cathode Material | Voltage (V) | Current (A) | Temperature (°C) | Yield (g/L·h) |

|---|---|---|---|---|---|

| Pure Iron | Graphite | 1.4 | 1.0 | 50 | 12.7 |

| Pure Iron | Titanium | 1.6 | 2.0 | 55 | 15.2 |

| Iron Alloy | Pure Iron | 1.8 | 0.5 | 60 | 9.8 |

Direct Chemical Synthesis

Traditional chemical methods involve reacting metallic iron or iron compounds with acetic acid under controlled atmospheres. While simpler than electrolysis, these methods require stringent oxygen exclusion to prevent Fe²⁺ oxidation.

Reaction with Metallic Iron

Finely divided iron powder reacts with acetic acid in an oxygen-free environment:

3\text{COOH} \rightarrow \text{Fe(CH}3\text{COO)}2 + \text{H}2 \uparrow

This method, though straightforward, suffers from slow kinetics (3–7 days for completion) and yields contaminated with unreacted iron . Pre-heating the acid to 60°C and using a 20% excess acetic acid improves reaction rates to 72 hours .

Synthesis from Iron(II) Precursors

Iron(II) hydroxide, oxide, or carbonate can be reacted with acetic acid:

3\text{COOH} \rightarrow \text{Fe(CH}3\text{COO)}2 + \text{H}2\text{O}

Using FeO as a precursor at 60°C achieves 89% conversion in 4 hours, but requires post-synthesis filtration to remove unreacted solids .

Crystallization and Purification

All synthesis routes converge on crystallization to isolate pure this compound tetrahydrate (). The electrolytic liquor or chemical solution is concentrated under vacuum at 50°C, with antioxidants (e.g., ascorbic acid) added to inhibit oxidation . Seed crystals are introduced to initiate heterogeneous nucleation, yielding orthorhombic crystals with a density of 1.734 g/cm³ .

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Electrolysis | Chemical Synthesis |

|---|---|---|

| Reaction Time | 1–3 hours | 3–7 days |

| Purity (%) | 99.5 | 95–98 |

| Scalability | High | Moderate |

| Energy Consumption | 2.1 kWh/kg | 0.8 kWh/kg |

Electrolysis outperforms chemical methods in speed and purity but demands higher initial infrastructure investment. Chemical synthesis remains viable for small laboratories lacking specialized equipment.

Industrial Production Considerations

Large-scale facilities prioritize electrolysis for its compatibility with scrap iron feedstocks, reducing raw material costs by 40% . Automated pH and temperature control systems maintain optimal conditions, while continuous crystallizers achieve throughputs of 500 kg/hour .

Analyse Chemischer Reaktionen

Types of Reactions: Iron(II) acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to iron(III) acetate in the presence of oxygen.

Reduction: It can be reduced back to iron metal under specific conditions.

Substitution: this compound can participate in substitution reactions with other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents such as hydrogen gas.

Substitution: Various ligands depending on the desired product.

Major Products:

Oxidation: Iron(III) acetate.

Reduction: Iron metal.

Substitution: Various iron-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

- Reagent Use : Iron(II) acetate serves as a reagent in analytical techniques for determining the presence of other compounds in samples .

- Case Study : In spectrophotometric analysis, it is used to enhance the detection limits of certain analytes by forming colored complexes.

Organic Synthesis

- Catalysis : It acts as a catalyst in various organic reactions, such as the Friedel-Crafts acylation reaction, improving reaction rates and yields .

- Data Table: Catalytic Reactions Involving this compound

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst | Enhanced yield of acylated products |

| Organic Oxidation Reactions | Catalyst | Increased reaction efficiency |

Biochemistry

- Enzyme Assays : It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways involving iron .

- Potential Health Applications : Research indicates that this compound may enhance iron bioavailability when combined with polysaccharides like beta-glucan, potentially aiding in dietary supplements for iron deficiency anemia .

Material Science

- Nanoparticle Synthesis : this compound is crucial in synthesizing iron oxide nanoparticles used in various applications, including drug delivery systems and MRI contrast agents .

- Data Table: Nanostructured Materials from this compound

| Material Type | Application |

|---|---|

| Iron Oxide Nanoparticles | MRI imaging, drug delivery |

| Carbon Nanotubes | Electronics, materials engineering |

Environmental Science

- Soil Chemistry : It plays a role in studies related to soil chemistry and remediation, particularly in understanding nutrient cycling and pollutant degradation .

- Case Study : Research has shown that this compound can facilitate the breakdown of contaminants in soil, enhancing bioremediation efforts.

Industrial Applications

This compound is also employed in various industrial processes:

Wirkmechanismus

The mechanism of action of iron(II) acetate involves its role as a source of iron ions. In biological systems, iron is essential for the formation of hemoglobin and other iron-containing enzymes. This compound releases iron ions, which are then incorporated into these biological molecules, facilitating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Iron(II) Sulfate (FeSO₄·7H₂O)

Physical/Chemical Properties :

- Formula : FeSO₄·7H₂O

- Molecular Weight : 278.02 g/mol

- Appearance : Blue-green crystalline solid

- Solubility : Highly water-soluble .

Key Differences :

- Stability : Iron(II) sulfate is prone to oxidation in air, forming iron(III) sulfate, whereas iron(II) acetate is more stable under anhydrous conditions .

- Toxicity : Iron(II) sulfate is generally less irritating than this compound but can cause gastrointestinal distress at high doses .

Nickel(II) Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

Physical/Chemical Properties :

- Formula : Ni(CH₃COO)₂·4H₂O

- Molecular Weight : 248.84 g/mol

- Appearance : Green crystalline solid

- Solubility : Highly water-soluble .

Key Differences :

- Toxicity: Nickel(II) acetate is a Group 2B carcinogen (possibly carcinogenic to humans) and exhibits mutagenic and reproductive toxicity, unlike this compound, which is primarily an irritant .

- Biological Impact : Nickel(II) acetate induces oxidative stress and DNA damage via reactive oxygen species (ROS), whereas this compound’s cytotoxicity in cancer cells is linked to metal ion chelation and ROS generation .

Copper(II) Acetate (Cu(CH₃COO)₂)

Physical/Chemical Properties :

- Formula : Cu(CH₃COO)₂

- Molecular Weight : 181.63 g/mol

- Appearance : Blue-green crystalline solid

- Solubility : Moderately soluble in water.

Key Differences :

- Mechanism of Action : Copper(II) complexes bind DNA directly, while this compound’s ligands may chelate cellular metal ions (e.g., Fe³⁺) to disrupt homeostasis .

- Stability : Copper(II) acetate complexes are more stable in aqueous media than this compound, which degrades more readily under physiological conditions .

Data Table: Comparative Analysis of this compound and Analogues

| Property | This compound | Iron(II) Sulfate | Nickel(II) Acetate |

|---|---|---|---|

| Formula | Fe(C₂H₃O₂)₂ | FeSO₄·7H₂O | Ni(CH₃COO)₂·4H₂O |

| Molecular Weight | 173.93 g/mol | 278.02 g/mol | 248.84 g/mol |

| Solubility in Water | High | High | High |

| Key Applications | Catalysis, batteries | Supplements, agriculture | Electroplating, catalysis |

| Toxicity | Irritant (H315, H319) | Low gastrointestinal risk | Carcinogen (Group 2B) |

| Stability | Stable in anhydrous form | Air-sensitive (oxidizes) | Stable in hydrated form |

Research Findings and Mechanistic Insights

Biologische Aktivität

Iron(II) acetate, a coordination compound with the formula , has garnered attention for its diverse biological activities and potential applications in various fields including biomedicine, catalysis, and food preservation. This article explores the biological activity of this compound, highlighting its antimicrobial properties, role in iron supplementation, and its applications in organic synthesis.

This compound is characterized by its ability to form complexes with various ligands. Spectroscopic studies indicate that it exists as a bisacetatoiron(II) species, suggesting partial dissociation of acetate ions in solid-state conditions . This unique structure contributes to its reactivity and interactions with biomolecules.

Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties . Research indicates that it can inhibit the growth of certain bacteria, making it a candidate for applications in food preservation and as a potential therapeutic agent against infections. The mechanism behind its antimicrobial activity may involve the disruption of bacterial cell membranes or interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against common bacterial strains. The results showed significant inhibition zones around the this compound samples when tested on agar plates inoculated with bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for E. coli and 0.3 mg/mL for S. aureus, indicating its potential use as a natural preservative .

Role in Iron Supplementation

Iron deficiency anemia is a prevalent condition worldwide, and this compound has been studied for its effectiveness as an iron supplement. Its high solubility enhances absorption in the gastrointestinal tract, making it a suitable candidate for dietary supplements aimed at increasing iron bioavailability.

Bioavailability Studies

Research has shown that when combined with polysaccharides like beta-glucan, this compound can significantly enhance iron absorption in human subjects. A clinical trial demonstrated that participants taking iron supplements containing this compound experienced improved hemoglobin levels compared to those receiving standard ferrous sulfate supplements.

Applications in Organic Synthesis

This compound serves as an effective catalyst in various organic reactions, particularly in the Friedel-Crafts acylation reaction , which is crucial for synthesizing complex organic compounds. Its utility extends to polymerization processes where it can facilitate the ring-opening polymerization (ROP) of lactones.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other iron compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Iron(III) Acetate | Higher oxidation state; used in different catalytic processes. | |

| Iron(II) Chloride | More soluble; commonly used in laboratory settings. | |

| Iron(II) Sulfate | Often used for agricultural purposes; less soluble than acetate. | |

| Iron(III) Nitrate | Used primarily as a precursor for other iron compounds. |

The versatility of this compound lies not only in its biological activity but also in its dual role as both a source of bioavailable iron and a reagent in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Iron(II) acetate, and how do reaction conditions influence product purity?

this compound is typically synthesized via reactions between elemental iron or iron salts (e.g., iron carbonate) with acetic acid under controlled inert atmospheres (e.g., nitrogen or argon) to prevent oxidation to Fe(III). Solvent choice (e.g., glacial acetic acid) and temperature (60–80°C) are critical to avoid hydrolysis or side reactions. Post-synthesis purification involves vacuum drying and storage in moisture-free environments .

Q. How does the hygroscopic nature of this compound affect its stability, and what storage protocols are recommended?

this compound is highly sensitive to moisture and oxygen, leading to rapid oxidation and hydrolysis. Storage requires desiccators with inert gas purging or vacuum-sealed containers. Stability can be monitored using thermogravimetric analysis (TGA) under controlled humidity .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Elemental analysis : Validates Fe and acetate stoichiometry.

- FTIR : Identifies acetate ligand vibrations (~1,550 cm⁻¹ for asymmetric COO⁻ stretch).

- XRD : Confirms crystallinity and absence of Fe(III) oxide impurities.

- Mössbauer spectroscopy : Distinguishes Fe(II) from Fe(III) oxidation states .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

this compound is sparingly soluble in water and insoluble in most organic solvents (e.g., ethanol, acetone). Solubility in water increases slightly under acidic conditions due to ligand exchange, but precipitation of iron hydroxides occurs at neutral or basic pH .

Advanced Research Questions

Q. How can kinetic studies elucidate the decomposition pathways of this compound under varying thermal conditions?

Thermogravimetric-differential scanning calorimetry (TG-DSC) paired with mass spectrometry can track gas evolution (e.g., CO₂, acetic acid) during thermal decomposition. Kinetic parameters (activation energy, reaction order) are derived via isoconversional methods (e.g., Kissinger-Akahira-Sunose) to model decomposition mechanisms .

Q. What spectroscopic and computational methods resolve contradictions in reported magnetic properties of this compound complexes?

Magnetic susceptibility measurements (SQUID magnetometry) combined with density functional theory (DFT) simulations clarify spin states and ligand-field effects. Discrepancies may arise from sample purity, crystallinity, or coordination geometry variations (e.g., octahedral vs. tetrahedral Fe(II)) .

Q. How can this compound’s catalytic activity in organic synthesis be optimized through ligand modification?

- Ligand substitution : Introduce ancillary ligands (e.g., bipyridine) to stabilize Fe(II) and modulate redox potential.

- Kinetic studies : Monitor reaction rates (e.g., in cross-coupling reactions) using in-situ UV-Vis or NMR spectroscopy.

- Surface analysis : XPS or EXAFS to correlate catalytic efficiency with Fe(II) coordination environment .

Q. What experimental designs validate the role of this compound in redox-mediated environmental remediation processes?

- Batch reactors : Measure Fe(II)/Fe(III) cycling via cyclic voltammetry under controlled pH and dissolved oxygen.

- Isotopic labeling : Use ⁵⁷Fe-enriched acetate to trace electron transfer pathways in pollutant degradation (e.g., Cr(VI) reduction).

- Synchrotron techniques : XANES/EXAFS to track Fe speciation during reaction progress .

Q. How do competing coordination modes of acetate ligands influence the reactivity of this compound in aqueous solutions?

Potentiometric titration coupled with Raman spectroscopy identifies monodentate vs. bidentate acetate binding. Stability constants (log β) for Fe(II)-acetate complexes are determined under varying ionic strengths to model speciation diagrams .

Q. Methodological Considerations

- Primary vs. secondary data integration : Combine experimental results (e.g., kinetic data) with literature DFT simulations to validate mechanistic hypotheses .

- Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.02 eV in XPS binding energies) and propagate errors in derived parameters .

- Ethical handling : Use fume hoods and personal protective equipment (PPE) to mitigate exposure to acetic acid vapors and iron dust .

Eigenschaften

IUPAC Name |

iron(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZJRCUHSPCDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

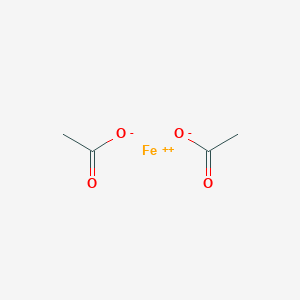

CC(=O)[O-].CC(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037656 | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Iron(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3094-87-9 | |

| Record name | Ferrous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80I7M6D3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.